3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde

Catalog No.
S13728333
CAS No.
M.F
C13H7BrF2O
M. Wt
297.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde

Product Name

3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde

IUPAC Name

3-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde

Molecular Formula

C13H7BrF2O

Molecular Weight

297.09 g/mol

InChI

InChI=1S/C13H7BrF2O/c14-10-5-2-6-11(15)12(10)9-4-1-3-8(7-17)13(9)16/h1-7H

InChI Key

QUHLEZNNWCVBNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=CC=C2Br)F)F)C=O

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can be reduced to yield alcohols.
  • Substitution Reactions: The bromine and fluorine substituents can be replaced with other functional groups under appropriate conditions.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Nucleophilic substitution can be performed using reagents like sodium methoxide or potassium tert-butoxide, leading to various substituted derivatives depending on the nucleophile used .

The synthesis of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde typically involves several steps starting from simpler precursors such as 2-bromo-6-fluorotoluene. Common synthetic routes include:

  • Bromination: Introducing bromine into the aromatic system.
  • Hydrolysis: Converting the bromo compound into its corresponding aldehyde.
  • Oxidation: Utilizing oxidizing agents to enhance the aldehyde functionality.

Specific methods may vary, but generally involve controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .

3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde has several notable applications:

  • Organic Synthesis: It serves as an intermediate for developing more complex organic molecules.
  • Fluorescent Probes: Due to its aromatic nature, it can be utilized in creating fluorescent probes for imaging applications.
  • Pharmaceutical Development: The compound may act as a building block in synthesizing pharmaceutical agents with potential therapeutic effects .

Research into the interaction of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde with biological molecules is essential for understanding its potential medicinal applications. Interaction studies often focus on how the compound binds to proteins or nucleic acids, which can influence drug design strategies. The presence of halogen substituents like bromine and fluorine may enhance binding affinity through halogen bonding interactions, which are critical in drug-receptor dynamics .

Several compounds share structural similarities with 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde, including:

Compound NameCAS NumberSimilarity
2-Bromo-6-fluoro-3-methylbenzaldehyde154650-16-50.98
2-Bromo-5-fluoro-4-methylbenzaldehyde916792-21-70.94
5-Bromo-2-fluoro-4-methylbenzaldehyde497224-12-10.94
2-Bromo-5-fluorobenzaldehyde94569-84-30.94

Uniqueness

The uniqueness of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde lies in its specific arrangement of bromine and fluorine atoms on the benzene ring, coupled with the presence of an aldehyde functional group. This distinct configuration not only influences its chemical reactivity but also enhances its potential utility in various fields such as materials science and medicinal chemistry .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

295.96483 g/mol

Monoisotopic Mass

295.96483 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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